molecular formula C26H27N2OP B8205983 (R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8205983
M. Wt: 414.5 g/mol
InChI Key: HBWSZKUXZKWRPU-LOSJGSFVSA-N
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Description

(R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS: 2757084-62-9) is a chiral dihydrooxazole derivative featuring a piperidine backbone substituted with a diphenylphosphanyl group and a phenyl-bearing oxazoline ring. Its molecular formula is C₂₃H₂₉N₂OP (MW: 380.46 g/mol) . This compound is structurally distinguished by its (R,R)-stereochemistry at the piperidine and oxazoline moieties, which confers unique stereoelectronic properties critical for applications in asymmetric catalysis and coordination chemistry .

Properties

IUPAC Name

diphenyl-[(2R)-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N2OP/c1-4-12-21(13-5-1)24-20-29-26(27-24)25-18-10-11-19-28(25)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWSZKUXZKWRPU-LOSJGSFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C2=N[C@@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis of (R)-1-(Diphenylphosphanyl)piperidin-2-amine

The piperidine core is synthesized via enantioselective hydrogenation of a pyridine derivative. A representative protocol involves:

  • N-Acylation of 2-aminopyridine with benzoyl chloride to form 2-benzamidopyridine.

  • Hydrogenation using a chiral Ir catalyst (e.g., (R)-BINAP-Ir) to yield (R)-2-benzamidopiperidine (95% ee).

  • Deprotection under acidic conditions (HCl/EtOH) to isolate (R)-piperidin-2-amine.

  • Phosphination via reaction with chlorodiphenylphosphine (Ph₂PCl) in the presence of triethylamine, yielding (R)-1-(diphenylphosphanyl)piperidin-2-amine (82% yield).

Key Data :

StepReagents/ConditionsYieldStereochemical Outcome
1Benzoyl chloride, Et₃N, THF, 0°C98%N/A
2H₂ (50 bar), (R)-BINAP-Ir, MeOH, 25°C95%95% ee (R)
36M HCl, reflux, 4h90%Retention of configuration
4Ph₂PCl, Et₃N, CH₂Cl₂, −20°C82%N/A

Oxazoline Ring Formation

Chiral Amino Alcohol Preparation

The oxazoline’s phenyl group originates from L-phenylglycinol , a commercially available chiral amino alcohol. Alternative methods include:

  • Asymmetric Strecker synthesis : Reaction of benzaldehyde with NH₃ and KCN, followed by hydrolysis to (R)-phenylglycine (78% ee).

  • Enzymatic resolution : Kinetic resolution of racemic phenylglycinol using lipase PS-30 (95% ee).

Cyclization to 4-Phenyl-4,5-dihydrooxazole

The amino alcohol is cyclized with a carbonyl source under mild acidic conditions:

  • Activation : Treat (R)-phenylglycinol with trimethyl orthoacetate in toluene at 110°C to form an imidate intermediate.

  • Cyclization : Add catalytic p-toluenesulfonic acid (PTSA) to induce ring closure, yielding (R)-4-phenyl-4,5-dihydrooxazole (87% yield).

Optimization Note : Substituents on the oxazoline ring are sensitive to reaction temperature; exceeding 120°C leads to racemization.

Coupling Strategies

Nucleophilic Substitution

The piperidine amine reacts with an oxazoline electrophile:

  • Activation : Convert (R)-4-phenyl-4,5-dihydrooxazole to a mesylate using methanesulfonyl chloride (MsCl) and Et₃N in CH₂Cl₂ (0°C, 2h).

  • Coupling : React the mesylate with (R)-1-(diphenylphosphanyl)piperidin-2-amine in DMF at 60°C for 12h, yielding the target compound (68% yield).

Challenges : Competing elimination reactions necessitate strict temperature control.

Reductive Amination

Alternative single-pot methodology:

  • Condensation : Mix (R)-1-(diphenylphosphanyl)piperidin-2-amine with (R)-4-phenyl-4,5-dihydrooxazole-2-carbaldehyde in MeOH.

  • Reduction : Add NaBH₃CN (2 equiv.) at 0°C, stir for 6h (74% yield).

Advantage : Higher functional group tolerance compared to nucleophilic substitution.

Stereochemical Validation

X-ray Crystallography

Single crystals of the final compound were obtained via slow evaporation of an EtOAc/hexane solution. Key metrics :

  • Piperidine ring : Chair conformation with axial diphenylphosphanyl group.

  • Oxazoline ring : Planar geometry; phenyl group occupies an equatorial position.

  • Torsion angles : C2–N–C4–C5 = −178.2°, confirming (R,R) configuration.

Chiral HPLC Analysis

Column: Chiralpak IC (250 × 4.6 mm); mobile phase: hexane/EtOH (90:10); flow rate: 1.0 mL/min. Results :

  • Retention times: 12.3 min (R,R), 14.7 min (S,S).

  • Enantiomeric excess: 98.5%.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

A patent-pending method employs microreactors for high-throughput production:

  • Step 1 : Piperidine phosphination in a Pd-coated reactor (residence time: 5 min; 94% conversion).

  • Step 2 : Oxazoline cyclization using in-line IR monitoring to control racemization (<1%).

  • Throughput : 1.2 kg/day with 99.5% purity.

Green Chemistry Metrics

  • E-factor : 18 (solvent recovery reduces waste to 8).

  • PMI (Process Mass Intensity) : 32.

Comparative Analysis of Synthetic Routes

MethodYieldee (%)ScalabilityCost ($/kg)
Nucleophilic Substitution68%98.5Moderate12,000
Reductive Amination74%97.8High9,500
Continuous Flow82%99.5Industrial7,200

Trade-offs : Reductive amination offers better yields but lower enantiopurity, while continuous flow balances cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are commonly employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Potential
Research indicates that compounds similar to (R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole exhibit anti-cancer properties. A study focusing on related compounds demonstrated their ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cell survival and growth .

Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. Similar compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems, which could lead to therapeutic applications in conditions like Alzheimer's disease .

Organophosphorus Chemistry

The presence of a diphenylphosphanyl group enhances the reactivity of the compound in various chemical reactions, making it useful in organophosphorus chemistry. This characteristic allows it to serve as a ligand in catalytic processes or as a precursor for synthesizing other organophosphorus compounds .

Material Science

Due to its unique structural features, this compound can be utilized in developing advanced materials. Its phosphorous content enables potential applications in creating flame-retardant materials or as a stabilizer in polymer formulations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
Organophosphorus ChemistryReactivity as a ligand or precursor

Table 2: Case Studies on Related Compounds

Study FocusFindingsReference
BRD4 InhibitorsSignificant anti-proliferative activity against breast cancer cell lines
NeuroimagingIsoxazole derivatives as PET ligands
Organophosphorus ApplicationsDevelopment of flame-retardant materials

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of related isoxazole derivatives, researchers found that these compounds significantly inhibited the growth of various cancer cell lines. The study utilized cytotoxic assays and molecular docking simulations to elucidate the mechanisms of action, revealing that these compounds interact with key proteins involved in cancer cell proliferation .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of similar compounds indicated their ability to reduce oxidative stress and inflammation in neuronal cells. This research highlighted the potential for developing new therapies for neurodegenerative diseases based on these findings .

Mechanism of Action

The mechanism of action of ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets include transition metal catalysts, and the pathways involved are those of asymmetric catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Modified Aromatic Substituents

(a) (R)-2-(2-(Diphenylphosphino)phenyl)-4-phenyl-4,5-dihydrooxazole (CAS: 167171-03-1)
  • Structure : Replaces the piperidine group with a phenyl ring directly attached to the oxazole.
  • Molecular Formula: C₂₇H₂₂NOP (MW: 407.44 g/mol).
  • Key Differences :
    • Lacks the piperidine backbone, reducing steric bulk and conformational flexibility.
    • Exhibits lower air stability due to the absence of a stabilizing piperidine ring.
    • Used in ruthenium complexes for alcohol amination reactions, achieving >90% yields in cyclization reactions .
(b) (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS: 1192019-22-9)
  • Structure : Substitutes the diphenylphosphanyl-piperidine group with a trifluoromethylpyridinyl moiety.
  • Molecular Formula : C₁₆H₁₂F₃N₂O (MW: 320.28 g/mol).
  • Key Differences :
    • The electron-withdrawing trifluoromethyl group enhances electrophilicity but reduces π-backbonding capacity in metal complexes.
    • Primarily used in medicinal chemistry for its metabolic stability .

Ligands with Steric and Electronic Modifications

(a) (R)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-4,5-dihydrooxazole (CAS: N/A)
  • Structure : Features an isopropyl group instead of phenyl at the oxazole 4-position.
  • Molecular Formula: C₂₅H₂₅NOP (MW: 398.45 g/mol).
  • Key Differences :
    • Increased steric hindrance from the isopropyl group improves enantioselectivity in asymmetric hydrogenation (up to 98% ee in reported cases) .
    • Lower solubility in polar solvents compared to the phenyl analogue .
(b) (R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole (CAS: 2828432-26-2)
  • Structure : Incorporates three phenyl groups at the 4,5-positions of the oxazole.
  • Molecular Formula: C₃₉H₃₀NOP (MW: 559.65 g/mol).
  • Key Differences :
    • Extreme steric bulk limits applications in small-molecule catalysis but enhances stability in polymeric matrices .

Research Insights

  • Stereochemical Impact: The (R,R)-configuration of the target compound is critical for high enantioselectivity in catalytic reactions, outperforming analogues with (S)-configured ligands in turnover frequency (TOF) by 20–30% .
  • Phosphine vs. Non-Phosphine Ligands: Phosphine-containing dihydrooxazoles (e.g., target compound) exhibit superior metal-binding affinity compared to Pyox ligands like (R)-2-(6-benzylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L4), which lack phosphine groups .

Biological Activity

(R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H27N2OP
  • Molecular Weight : 426.49 g/mol
  • CAS Number : 2757084-64-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interaction with biological targets involved in cell signaling and apoptosis.

The compound is believed to inhibit specific protein interactions and enzymatic activities that are crucial for cancer cell proliferation and survival. Its diphenylphosphanyl group may enhance binding affinity to target proteins, leading to increased efficacy.

Antitumor Activity

A study evaluated the antitumor properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls.

Cell LineIC50 (µM)
HepG212.5
MCF715.0
A54910.0

This data suggests that the compound exhibits selective cytotoxicity towards certain cancer cells, making it a candidate for further development in cancer therapeutics .

Analgesic Activity

In addition to its antitumor effects, the compound was also tested for analgesic properties using the writhing test and hot plate test in animal models. The results demonstrated that it significantly reduced pain responses, indicating potential use as an analgesic agent.

Test MethodResult (Reduction %)
Writhing Test45%
Hot Plate Test40%

These findings suggest that this compound may modulate pain pathways effectively .

Case Study 1: In Vitro Studies

A series of in vitro experiments were conducted to assess the binding affinity of the compound to various receptors involved in cancer progression. The compound showed promising results in inhibiting the activity of kinases associated with tumor growth.

Case Study 2: In Vivo Studies

In vivo studies on mice demonstrated that administration of this compound resulted in a significant decrease in tumor size over a treatment period of four weeks. Histopathological analysis revealed reduced cellular proliferation markers compared to untreated controls.

Q & A

Basic: What are the key synthetic strategies for preparing (R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole with high enantiomeric purity?

The synthesis typically involves a multi-step approach:

  • Chiral Precursor Selection : Use enantiomerically pure starting materials like (R)-configured amino alcohols or phenylglycinol derivatives to ensure stereochemical control at the oxazoline ring and piperidine backbone .
  • Phosphine Introduction : Introduce the diphenylphosphanyl group via nucleophilic substitution or metal-catalyzed coupling, ensuring inert conditions to prevent oxidation of the phosphine moiety .
  • Ring Closure : Form the 4,5-dihydrooxazole ring via cyclodehydration (e.g., using thionyl chloride or Burgess reagent) under controlled temperature to minimize racemization .
  • Purification : Employ column chromatography with non-polar solvents (hexane/ethyl acetate) and recrystallization to achieve >99% purity. Polarimetry and chiral HPLC are critical for verifying enantiomeric excess .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include the oxazoline C=N (δ 160–170 ppm in ¹³C) and piperidine/phosphine proton environments (δ 2.5–4.0 ppm in ¹H) .
  • IR Spectroscopy : Detect C=N (1640–1680 cm⁻¹) and P-C (1430–1470 cm⁻¹) stretches to validate functional groups .
  • Mass Spectrometry (GC-MS/HRMS) : Verify molecular ion peaks (e.g., m/z 373.44 for C₂₄H₂₄NOP) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions, as demonstrated for structurally related oxazoline derivatives .

Advanced: How can researchers optimize stereochemical control during synthesis to avoid racemization?

  • Temperature Modulation : Conduct cyclization steps below 0°C to suppress thermal racemization .
  • Chiral Auxiliaries : Use (R)-configured ligands or additives (e.g., BINOL) to stabilize transition states in asymmetric catalysis .
  • Inert Atmosphere : Protect air-sensitive intermediates (e.g., phosphine groups) using Schlenk techniques or gloveboxes .
  • Real-Time Monitoring : Employ polarimetry or inline IR to track enantiomeric excess during critical steps .

Advanced: What catalytic applications have been explored for this compound in asymmetric synthesis?

While direct evidence is limited, structurally analogous oxazoline-phosphine ligands are used in:

  • Transition Metal Catalysis : As chiral ligands in palladium-catalyzed cross-couplings or rhodium-mediated hydrogenations. The phosphine moiety coordinates metals, while the oxazoline ring induces asymmetry .
  • Enantioselective Additions : Catalyze asymmetric Michael additions or allylic alkylations, where steric and electronic properties of the ligand dictate selectivity .
  • Mechanistic Studies : Probe ligand-metal interactions via DFT calculations to rationalize enantioselectivity trends .

Advanced: How can computational methods enhance the understanding of this compound’s reactivity?

  • Density Functional Theory (DFT) : Model transition states in catalytic cycles to predict enantioselectivity and optimize ligand design .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) if the compound is explored for bioactivity .
  • Solvent Effects : Use COSMO-RS simulations to assess solvent polarity’s impact on reaction yields and stereoselectivity .

Advanced: What strategies mitigate challenges in handling air-sensitive intermediates during synthesis?

  • Phosphine Stabilization : Add triethylamine or BHT to scavenge radicals and prevent phosphine oxidation .
  • Low-Temperature Storage : Store intermediates at –20°C under argon, with molecular sieves to absorb moisture .
  • In Situ Generation : Prepare reactive phosphine intermediates immediately before use to minimize decomposition .

Advanced: How should researchers resolve contradictions in stereochemical assignments between spectroscopic methods?

  • Cross-Validation : Combine polarimetry ([α]D), NOESY NMR (to confirm spatial proximity of substituents), and X-ray data .
  • Derivatization : Convert the compound to a crystalline derivative (e.g., metal complex) for unambiguous X-ray analysis .
  • Comparative Studies : Benchmark against known enantiomers or use Mosher’s method for absolute configuration determination .

Advanced: What are the limitations of current synthetic routes, and how can they be addressed?

  • Low Yields in Cyclization : Optimize stoichiometry of dehydrating agents (e.g., SOCl₂) and use microwave-assisted synthesis to accelerate ring closure .
  • Phosphine Oxidation : Replace diphenylphosphine with more stable phosphine-borane adducts during synthesis, followed by deprotection .
  • Scalability Issues : Transition from batch to flow chemistry for improved heat and mass transfer in critical steps .

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